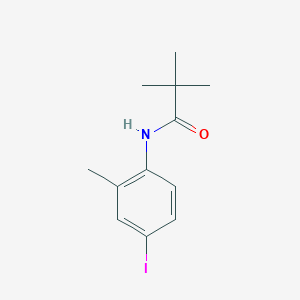
N-(4-iodo-2-methylphenyl)-2,2-dimethylpropanamide
Übersicht
Beschreibung
N-(4-iodo-2-methylphenyl)-2,2-dimethylpropanamide, also known as IMD-0354, is a synthetic small molecule inhibitor that targets the nuclear factor kappa B (NF-κB) signaling pathway. This pathway is involved in the regulation of immune and inflammatory responses, cell proliferation, and apoptosis. IMD-0354 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases.
Wirkmechanismus
N-(4-iodo-2-methylphenyl)-2,2-dimethylpropanamide targets the NF-κB signaling pathway, which plays a critical role in the regulation of immune and inflammatory responses, cell proliferation, and apoptosis. NF-κB is a transcription factor that activates the expression of genes involved in these processes. Inhibition of NF-κB activity by this compound leads to the suppression of immune and inflammatory responses, the inhibition of cell proliferation, and the induction of apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of NF-κB activity, the suppression of immune and inflammatory responses, the inhibition of cell proliferation, and the induction of apoptosis. It has also been shown to enhance the effectiveness of chemotherapy and radiation therapy in cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-iodo-2-methylphenyl)-2,2-dimethylpropanamide has several advantages for lab experiments, including its high potency and selectivity for the NF-κB signaling pathway, its ability to inhibit the activity of immune and inflammatory cells, and its potential therapeutic applications in various diseases. However, there are also some limitations to its use in lab experiments, including its potential toxicity and the need for further studies to determine its safety and efficacy.
Zukünftige Richtungen
There are several future directions for the study of N-(4-iodo-2-methylphenyl)-2,2-dimethylpropanamide, including:
1. Further studies to determine its safety and efficacy in clinical trials for the treatment of cancer, autoimmune disorders, and inflammatory diseases.
2. Development of new analogs and derivatives of this compound with improved potency and selectivity for the NF-κB signaling pathway.
3. Investigation of the potential use of this compound in combination with other therapies, such as chemotherapy and radiation therapy, for the treatment of cancer.
4. Study of the mechanisms underlying the effects of this compound on immune and inflammatory responses, cell proliferation, and apoptosis.
5. Investigation of the potential use of this compound in the treatment of other diseases, such as viral infections and neurodegenerative diseases.
In conclusion, this compound is a synthetic small molecule inhibitor that targets the NF-κB signaling pathway and has potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. Further studies are needed to determine its safety and efficacy in clinical trials and to investigate its mechanisms of action and potential uses in other diseases.
Wissenschaftliche Forschungsanwendungen
N-(4-iodo-2-methylphenyl)-2,2-dimethylpropanamide has been studied extensively for its potential therapeutic applications in various diseases. In cancer, this compound has been shown to inhibit the growth and survival of cancer cells by blocking the NF-κB signaling pathway. It has also been shown to enhance the effectiveness of chemotherapy and radiation therapy in cancer treatment.
In autoimmune disorders, this compound has been shown to reduce inflammation and autoimmune responses by inhibiting the activity of immune cells. It has been studied for its potential use in the treatment of rheumatoid arthritis, multiple sclerosis, and lupus.
In inflammatory diseases, this compound has been shown to reduce inflammation and tissue damage by inhibiting the activity of inflammatory cells. It has been studied for its potential use in the treatment of inflammatory bowel disease, psoriasis, and asthma.
Eigenschaften
IUPAC Name |
N-(4-iodo-2-methylphenyl)-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16INO/c1-8-7-9(13)5-6-10(8)14-11(15)12(2,3)4/h5-7H,1-4H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZHMDCWGDFRTTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)I)NC(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



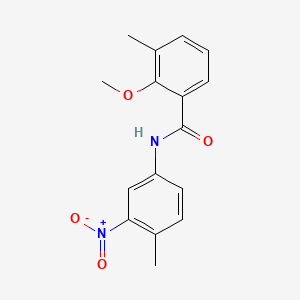
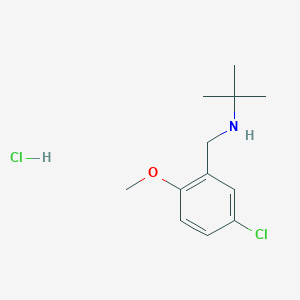
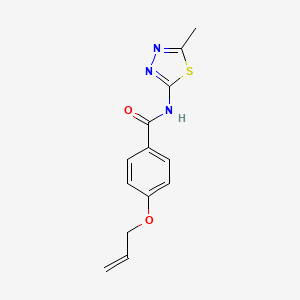
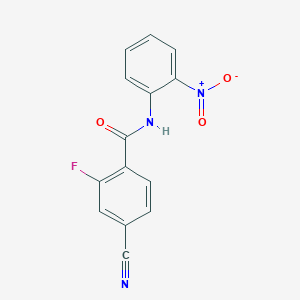
![N-[2-(pentanoylamino)phenyl]-2-thiophenecarboxamide](/img/structure/B4407258.png)

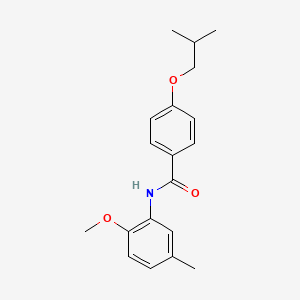
![methyl {2-[(1-adamantylamino)carbonyl]phenyl}carbamate](/img/structure/B4407272.png)
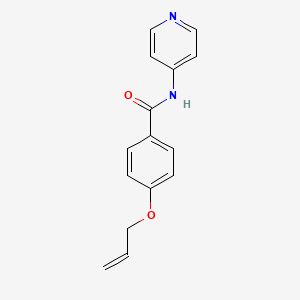
![methyl 5-methyl-7-(5-methyl-2-furyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4407295.png)
![N-{[(2-methyl-5-quinolinyl)amino]carbonothioyl}-2-furamide](/img/structure/B4407313.png)
![3-[2-(3-nitrophenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B4407321.png)
![N-[2-(difluoromethoxy)phenyl]-2-(2-naphthylthio)acetamide](/img/structure/B4407327.png)
![2-methoxy-N-{2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}-4-(methylthio)benzamide](/img/structure/B4407337.png)